

# Technical Guide: Physicochemical Properties of 4-[(Dimethylamino)sulfonyl]benzoic Acid and Related Compounds

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## Compound of Interest

4-  
Compound Name: [(Dimethylamino)sulfonyl]benzoic  
acid  
Cat. No.: B072875

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physicochemical properties of 4-[(dimethylamino)sulfonyl]benzoic acid. It is critical to note that a comprehensive search of scientific literature and chemical databases did not yield experimentally determined physicochemical data for 4-[(dimethylamino)sulfonyl]benzoic acid (putative molecular formula C<sub>9</sub>H<sub>11</sub>NO<sub>4</sub>S).

There is significant potential for confusion with structurally similar and similarly named compounds. This guide provides available data for two such compounds to clarify these differences: 4-(Dimethylamino)benzoic acid and 4-[(Dimethylamino)sulfonyl]amino}benzoic acid. Following this comparative data, detailed experimental protocols for determining key physicochemical properties are provided.

## Comparative Physicochemical Data of Related Compounds

To prevent misidentification, the following table summarizes the available data for two related compounds that are often confused with the requested molecule.

Property	4-(Dimethylamino)benzoic acid	4- {[(Dimethylamino)sulfonyl] amino}benzoic acid
CAS Number	619-84-1[1][2][3]	90250-68-3
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> [1][2]	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	165.19 g/mol	244.27 g/mol
Melting Point	238-242 °C[4], 242.5-243.5 °C[1], 241-243 °C (dec.)[5]	No data available
Boiling Point	315.8 °C at 760 mmHg[4]	No data available
pKa	6.027[1]	No data available
Aqueous Solubility	Insoluble in water[5]. Soluble in HCl and KOH solutions[1].	No data available
LogP	1.45080[4]	No data available

## Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of a solid organic acid, such as **4-[(dimethylamino)sulfonyl]benzoic acid**.

### Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

#### Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
- **Measurement:**
  - The loaded capillary tube is placed into the heating block of the melting point apparatus.
  - A rapid heating rate (10-20 °C/min) is used for an initial, approximate determination of the melting point.
  - A second, fresh sample is prepared. The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
  - The sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-2 °C) is indicative of high purity.

## pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.

#### Apparatus:

- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette (10 mL or 25 mL)

- Beaker (100 mL)
- Volumetric flasks and pipettes

Reagents:

- Accurately weighed sample of the compound (to prepare a ~0.01 M solution)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized, carbonate-free water
- Inert salt solution (e.g., 0.1 M KCl) to maintain constant ionic strength

Procedure:

- **Sample Preparation:** An accurately weighed amount of the compound is dissolved in a known volume of deionized water in a beaker. An inert salt solution is added to maintain constant ionic strength. If solubility is low, a co-solvent (e.g., methanol-water mixture) may be used, though this will yield an apparent pKa.
- **Titration Setup:** The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar.
- **Titration:** The standardized NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL) from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the expected equivalence point.
- **Data Analysis:**
  - A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.
  - The equivalence point ( $V_{eq}$ ) is determined from the inflection point of the curve (or the peak of the first derivative plot,  $\Delta pH/\Delta V$  vs.  $V$ ).
  - The pKa is the pH at the half-equivalence point ( $V_{eq}/2$ ).

## Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound in water.

Apparatus:

- Screw-cap vials or flasks
- Orbital shaker or rotator with temperature control
- Centrifuge
- Analytical balance
- pH meter
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Sample Preparation:** An excess amount of the solid compound is added to a vial containing a known volume of purified water (or a buffer of specific pH). The excess is crucial to ensure a saturated solution is formed.
- **Equilibration:** The vials are sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C). They are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not bind the compound) to separate the solid from the saturated solution.
- **Quantification:**
  - An aliquot of the clear supernatant is carefully removed and diluted as necessary.
  - The concentration of the dissolved compound is determined using a validated analytical method (e.g., HPLC-UV) by comparing the response to a standard curve prepared with

known concentrations of the compound.

- The pH of the saturated solution is measured.
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and final pH.

## LogP Determination (Shake-Flask Method)

This method measures the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water.

Apparatus:

- Separatory funnels or screw-cap vials
- Orbital shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Reagents:

- n-Octanol (pre-saturated with water)
- Water or buffer (pH 7.4, pre-saturated with n-octanol)
- Stock solution of the compound in a suitable solvent

Procedure:

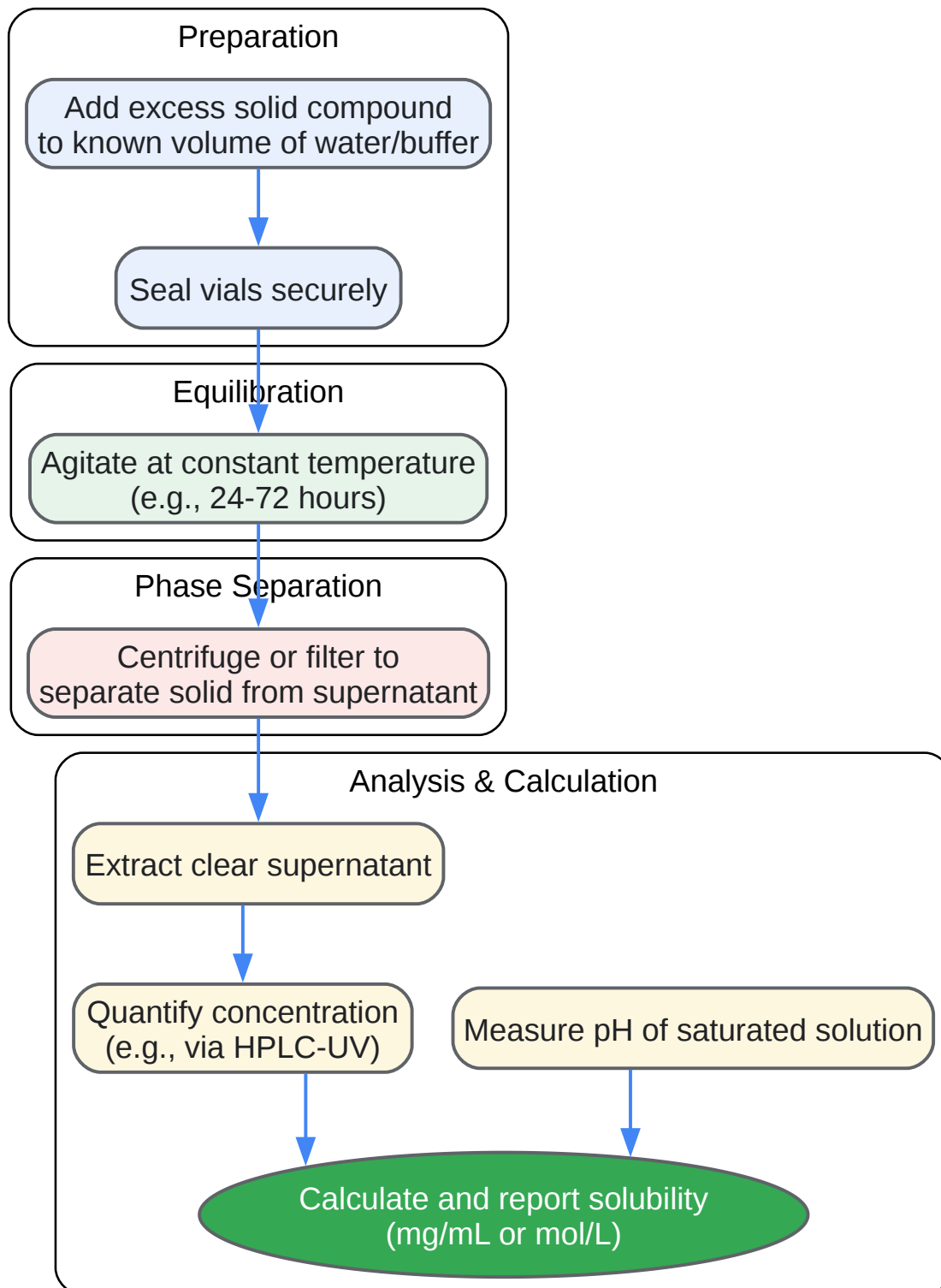
- Phase Pre-saturation: Equal volumes of n-octanol and water (or buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
- Partitioning:
  - A known volume of the pre-saturated n-octanol and pre-saturated water/buffer are added to a vial.

- A small amount of a stock solution of the compound is added, ensuring the concentration does not exceed the solubility limit in either phase.
- The vial is sealed and shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two layers.
- Quantification:
  - A precise aliquot is taken from both the n-octanol and the aqueous layer.
  - The concentration of the compound in each phase ([organic] and [aqueous]) is determined using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as  $P = [\text{organic}] / [\text{aqueous}]$ . The LogP is the base-10 logarithm of this value:  $\text{LogP} = \log_{10}(P)$ .

## Visualizations

## Experimental Workflow for Solubility Determination

## Workflow for Aqueous Solubility Determination (Shake-Flask Method)

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